1-(2,4-Difluorophenyl)ethanamine
Overview
Description
1-(2,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of ethanamine where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(2,4-difluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds at room temperature and yields the desired amine .
Another method involves the reductive amination of 2,4-difluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in an organic solvent like ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2,4-difluoronitrobenzene followed by reductive amination. The process is optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(2,4-Difluorophenyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and probes used in biochemical assays.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)ethanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The molecular pathways involved often include neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethanamine: Similar structure but with chlorine atoms instead of fluorine.
1-(2,4-Dimethylphenyl)ethanamine: Similar structure but with methyl groups instead of fluorine.
1-(2,4-Difluorophenyl)propanamine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(2,4-Difluorophenyl)ethanamine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKWFKAYDHOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407263 | |
Record name | 1-(2,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603951-43-5 | |
Record name | 1-(2,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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